molecular formula C6H15ClN2O B555431 L-Isoleucinamide hydrochloride CAS No. 10466-56-5

L-Isoleucinamide hydrochloride

Cat. No.: B555431
CAS No.: 10466-56-5
M. Wt: 166.65 g/mol
InChI Key: SAOZPTBFWAEJQL-FHAQVOQBSA-N
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Description

L-Isoleucinamide hydrochloride is a derivative of the amino acid isoleucine. It is commonly used as a biochemical reagent and has various applications in scientific research. The compound is characterized by its white to off-white crystalline powder form and is soluble in water .

Mechanism of Action

Target of Action

L-Isoleucinamide hydrochloride, also known as L-Isoleucinamide HCl, (2S,3S)-2-amino-3-methylpentanamide hydrochloride, or H-Ile-NH2.HCl, is an amino acid derivative . The primary targets of this compound are transporter-related nutrient sensors, also known as transceptors . These transceptors mediate nutrient activation of signaling pathways through the plasma membrane .

Mode of Action

It is known to interact with its targets, the transceptors, to mediate nutrient activation of signaling pathways . This interaction results in changes in the cell’s metabolic processes .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to nutrient sensing and signaling. By interacting with transceptors, this compound can influence the activation of these pathways, leading to downstream effects on cellular metabolism .

Pharmacokinetics

As an amino acid derivative, it is expected to be soluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely tied to its influence on nutrient sensing and signaling pathways. By interacting with transceptors, it can affect cellular metabolism, potentially leading to changes in energy production and other metabolic processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Isoleucinamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of isoleucine methyl ester hydrochloride with a mixed anhydride synthesized from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate. The resulting tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester is then treated with methanolic ammonia to yield tert-butyloxycarbonyl-L-leucyl-L-isoleucinamide. The tert-butyloxycarbonyl group is removed using a dioxane solution of hydrogen chloride, and the resulting L-leucyl-L-isoleucinamide hydrochloride is reacted with triethylamine to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucinamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen chloride, methanolic ammonia, and triethylamine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

L-Isoleucinamide hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

L-Isoleucinamide hydrochloride can be compared with other similar compounds, such as:

    L-Leucinamide hydrochloride: Another amino acid derivative with similar biochemical properties.

    L-Valinamide hydrochloride: A derivative of valine with comparable applications in research and industry.

    L-Alaninamide hydrochloride: An alanine derivative used in similar contexts

This compound is unique due to its specific structure and properties, which make it particularly useful in certain biochemical and industrial applications.

Properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOZPTBFWAEJQL-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585189
Record name L-Isoleucinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10466-56-5
Record name L-Isoleucinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-amino-3-methylpentanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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